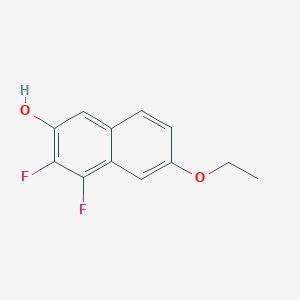
6-Ethoxy-3,4-difluoronaphthalen-2-ol
Katalognummer B8313315
Molekulargewicht: 224.20 g/mol
InChI-Schlüssel: ADVBNWPNXVFJIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US08303844B2
Procedure details


30.0 g (about 0.1 mol) of 7-ethoxy-1,2-difluoronaphthalene are initially introduced in 300 ml of THF, and 130.0 ml (0.21 mol) of n-BuLi (15% soln. in hexane) are added at −75° C. After 1 h at this temperature, 25.0 ml (0.22 mol) of trimethyl borate are added dropwise, and the batch is warmed to −10° C. 50 ml of dilute acetic acid (about 30%) are added, and the mixture is warmed to 30° C. 40 ml of hydrogen peroxide solution (35%) are carefully added, and the mixture is stirred vigorously for 18 h. Water is added, and ammonium iron(II) sulfate is added to the batch. The solution is extracted a number of times with MTBE, and the combined organic phases are washed successively with water and sat. sodium chloride soln. The solution is dried using sodium sulfate and evaporated to dryness. The crude product is purified by column chromatography (SiO2, toluene:ethyl acetate=9:1), giving 6-ethoxy-3,4-difluoronaphthalen-2-ol as a pale-brown solid.








Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[CH:9][C:10]([F:15])=[C:11]2[F:14])=[CH:6][CH:5]=1)[CH3:2].[Li]CCCC.B(OC)(OC)[O:22]C.OO>C1COCC1.S([O-])([O-])(=O)=O.[Fe+2].[NH4+].O.C(O)(=O)C>[CH2:1]([O:3][C:4]1[CH:13]=[C:12]2[C:7](=[CH:6][CH:5]=1)[CH:8]=[C:9]([OH:22])[C:10]([F:15])=[C:11]2[F:14])[CH3:2] |f:5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC1=CC=C2C=CC(=C(C2=C1)F)F
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
130 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
Step Three
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(OC)(OC)OC
|
Step Four
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Fe+2].[NH4+]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Seven
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred vigorously for 18 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is warmed to 30° C
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The solution is extracted a number of times with MTBE
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic phases are washed successively with water and sat. sodium chloride soln
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution is dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product is purified by column chromatography (SiO2, toluene:ethyl acetate=9:1)
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC=1C=C2C(=C(C(=CC2=CC1)O)F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
